molecular formula C15H14F3N3O3S B3717809 N-(4-ethoxyphenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3717809
M. Wt: 373.4 g/mol
InChI Key: MKRAQWYQTPVGHP-UHFFFAOYSA-N
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Description

This compound (CAS: 333410-81-4) is a pyrimidinone derivative featuring a trifluoromethyl group at the 4-position of the pyrimidinone core, a sulfanyl linker at the 2-position, and an N-(4-ethoxyphenyl)acetamide substituent. Its molecular formula is C₁₉H₁₈F₃N₃O₃S (molecular weight: 449.43 g/mol). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxyphenyl moiety may influence solubility and receptor binding .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c1-2-24-10-5-3-9(4-6-10)19-13(23)8-25-14-20-11(15(16,17)18)7-12(22)21-14/h3-7H,2,8H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRAQWYQTPVGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxyaniline with a suitable acylating agent to form the intermediate acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The dihydropyrimidinyl sulfanyl moiety may interact with enzymes or receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues in Antitubercular Activity

Compounds sharing the trifluoropyrimidinone pharmacophore (e.g., 5, 6, and 8 from ) exhibit IC₉₀ values of 1.3–1.6 µM against M. tuberculosis. These analogues have substituents such as 4-fluorobenzyl or benzyloxy pyridyl groups, differing from the ethoxyphenylacetamide in the target compound. While the target molecule retains a low molecular weight (<450 Da) and clogP <5 (drug-likeness), cytotoxicity remains a concern for this series .

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl vs.
  • Sulfanyl Linker Variations : Analogues like 3k () feature a styrylphenyl group, increasing molecular weight (>500 Da) and possibly reducing bioavailability compared to the target compound’s simpler ethoxyphenyl group .

Key Findings and Implications

  • Trifluoromethyl Advantage: The trifluoromethyl group in the target compound enhances stability and binding compared to methyl or cyano groups in analogues .
  • Cytotoxicity Challenge : While structural optimizations improve potency (e.g., IC₉₀ <2 µM in ), cytotoxicity remains a hurdle across this series, necessitating further SAR studies .
  • Drug-Likeness : The target compound’s molecular weight (<450 Da) and moderate clogP align with Lipinski’s rules, contrasting with bulkier analogues (e.g., ’s sulfonyl derivatives, MW >485 g/mol) .

Biological Activity

N-(4-ethoxyphenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14F3N3O3S
  • Molecular Weight : 373.35 g/mol
  • CAS Number : 351163-98-9
  • Density : 1.43 g/cm³ (predicted)
  • Acidity : pKa ≈ 4.77 (predicted)

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and improved membrane permeability due to its electron-withdrawing nature.

The biological activity of this compound may involve interactions with various molecular targets, including:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in disease pathways.
  • Receptor Binding : It may interact with specific receptors, modulating their activity and influencing cellular responses.

In Vitro Studies

Research has indicated that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has shown potential as a free radical scavenger.
  • Anti-inflammatory Effects : It may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes.
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Table of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
COX InhibitionModerate inhibition
LOX InhibitionModerate inhibition
CytotoxicityEffective against MCF-7 cells

Case Studies

Several studies have explored the biological activities of similar compounds with trifluoromethyl substitutions, highlighting the enhanced efficacy due to structural modifications:

  • Study on Furochromone Derivatives : Investigated the structure-activity relationship (SAR) of derivatives with similar functionalities, revealing that electron-withdrawing groups like trifluoromethyl significantly improve enzyme inhibition rates against cholinesterases and β-secretase .
  • Molecular Docking Studies : Computational modeling has shown that the trifluoromethyl group engages in hydrogen bonding with enzyme residues, enhancing binding affinity and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

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